1-(Trifluoromethyl)naphthalene

Organometallic Chemistry Regioselective Synthesis C-H Functionalization

1-(Trifluoromethyl)naphthalene (CAS 26458-04-8) is an organofluorine building block comprising a naphthalene core substituted at the 1-position with a trifluoromethyl group. It is a clear, colorless liquid at ambient temperature with a density of 1.263 g/mL at 25 °C and a boiling point of 73-75 °C at 3 Torr.

Molecular Formula C11H7F3
Molecular Weight 196.17 g/mol
CAS No. 26458-04-8
Cat. No. B1313596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)naphthalene
CAS26458-04-8
Molecular FormulaC11H7F3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(F)(F)F
InChIInChI=1S/C11H7F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyGOBHSUAEQGWYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)naphthalene (CAS 26458-04-8): Physicochemical and Spectroscopic Baseline for Research Procurement


1-(Trifluoromethyl)naphthalene (CAS 26458-04-8) is an organofluorine building block comprising a naphthalene core substituted at the 1-position with a trifluoromethyl group . It is a clear, colorless liquid at ambient temperature with a density of 1.263 g/mL at 25 °C and a boiling point of 73-75 °C at 3 Torr . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% . The trifluoromethyl substituent imparts distinct electronic properties, including a significant polar and π-electron effect, which can be probed via 19F NMR chemical shift analysis [1].

Why 1-(Trifluoromethyl)naphthalene Cannot Be Replaced by Naphthalene or Other CF3-Isomers in Research


Generic substitution fails because the trifluoromethyl group's position on the naphthalene ring dictates both regioselective reactivity and electronic properties, leading to divergent outcomes that cannot be predicted or replicated by using unsubstituted naphthalene or other trifluoromethylated isomers . The 1- and 2-isomers exhibit fundamentally different site selectivities during metalation reactions: 1-(trifluoromethyl)naphthalene is exclusively attacked at the 2-position, whereas the 2-isomer can be metalated at the 1-, 3-, or 4-positions depending on the base used, preventing their use as drop-in replacements for each other . Furthermore, the introduction of a -CF3 group at the 1-position significantly alters the electron density of the aromatic system, as quantified by 19F NMR chemical shifts and Substituent Effect Stabilization Energy (SESE) values, making it a more sensitive probe for substituent effects compared to the parent naphthalene [1].

1-(Trifluoromethyl)naphthalene Quantitative Evidence for Scientific Differentiation


Regioselective Metalation: 1-Isomer Shows Exclusive 2-Position Reactivity, Unlike 2-Isomer

1-(Trifluoromethyl)naphthalene exhibits exclusive and predictable reactivity during metalation with lithium dialkylamide bases, undergoing attack solely at the 2-position. In direct contrast, the regioisomeric 2-(trifluoromethyl)naphthalene reacts with sec-butyllithium/TMEDA at both the 3- and 4-positions, while with tert-butyllithium/KOtBu it reacts exclusively at the 1-position . This divergence in site selectivity, which is experimentally observed under identical reaction conditions, has direct implications for the synthesis of specific (trifluoromethyl)naphthoic acid derivatives .

Organometallic Chemistry Regioselective Synthesis C-H Functionalization

Substituent Effect Sensitivity: Mono-CF3 Naphthalene is a Superior Molecular Probe Compared to Benzene

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that mono-(trifluoromethyl)naphthalene derivatives, such as 1-(trifluoromethyl)naphthalene, exhibit significantly higher sensitivity as molecular probes for substituent effects compared to analogous trifluoromethylated benzene derivatives [1]. The study found that the sensitivity of Substituent Effect Stabilization Energy (SESE) increases with the number of -CF3 groups and that naphthalene, as a transmitting moiety, provides a more responsive framework than benzene for quantifying electronic effects, making the mono-substituted probe a key baseline [1].

Computational Chemistry Physical Organic Chemistry Substituent Effects

Dielectric Anisotropy: 1-Trifluoromethylnaphthyl Group Enables Large Negative Δε in Liquid Crystals

Derivatives containing the 1-(trifluoromethyl)naphthyl group exhibit negative dielectric anisotropy (Δε) with a 'very large absolute value', a property that is essential for vertical alignment (VA) and in-plane switching (IPS) liquid crystal display modes [1]. This is a notable improvement over earlier materials using 2,3-difluorophenylene or lateral trifluoromethylbenzene groups, which were reported to have insufficiently large negative Δε values, driving the need for this naphthalene-based scaffold [1].

Liquid Crystals Materials Science Display Technology

High-Impact Application Scenarios for 1-(Trifluoromethyl)naphthalene in Research and Industry


Precursor for Regiospecific Synthesis of 2-Substituted Trifluoromethylnaphthalenes

Use 1-(trifluoromethyl)naphthalene as the starting material for the directed metalation and subsequent functionalization at the 2-position, enabling the synthesis of (trifluoromethyl)naphthoic acids and related derivatives with high regiochemical fidelity, as demonstrated in the seminal work by Schlosser and coworkers .

Calibration Standard in 19F NMR Studies of Aromatic Substituent Effects

Employ 1-(trifluoromethyl)naphthalene as a reference compound for 19F NMR chemical shift analysis to quantify the electronic influence of various substituents on the naphthalene ring system, leveraging its well-defined and sensitive shift response to both polar and π-electron effects [1].

Building Block for Negative Dielectric Anisotropy Liquid Crystal Compositions

Incorporate 1-(trifluoromethyl)naphthalene or its functionalized derivatives into liquid crystal mixtures designed for VA and IPS display modes, capitalizing on the 1-(trifluoromethyl)naphthyl group's ability to confer a large negative dielectric anisotropy essential for low-voltage drive and improved viewing angles [2].

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